Triallyl phosphite

Vue d'ensemble

Description

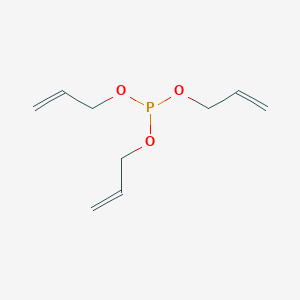

Triallyl phosphite is an organic compound with the molecular formula C9H15O3P. It is a colorless liquid with a pungent odor and is known for its versatility in various chemical applications. This compound is primarily used as a stabilizer, crosslinking agent, and flame retardant in different industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triallyl phosphite can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{P}(\text{OC}_3\text{H}_5)_3 + 3 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where phosphorus trichloride and allyl alcohol are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to enhance the reaction rate and yield. The resulting product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Substitution Reactions with α-Halogenoacetophenones

Triallyl phosphite reacts with α-halogenoacetophenones (e.g., α-chloroacetophenone) in alcoholic solvents through a betaine intermediate. Kinetic studies reveal :

| Substituent (X) | Rate Constant (k₂ × 10² M⁻¹s⁻¹) | Activation Energy (ΔH‡, kJ/mol) |

|---|---|---|

| 3,4-Me₂ | 1.27 | 48.5 |

| 4-Cl | 0.89 | 51.2 |

| H | 0.63 | 53.8 |

| 4-I | 0.47 | 56.1 |

Mechanism :

-

Betaine Formation : Initial nucleophilic attack by this compound on the carbonyl carbon, forming a zwitterionic intermediate.

-

Pathway Divergence :

-

Vinyl Phosphate Formation : Rearrangement to a vinyloxyphosphonium species (Perkow pathway).

-

α-Hydroxyphosphonate : Protonation followed by dealkylation.

-

Oxidation to Triallyl Phosphate

Controlled oxidation converts this compound to triallyl phosphate (C₉H₁₅O₄P), a flame retardant. Common oxidizing agents include:

-

Hydrogen Peroxide (H₂O₂) : Mild conditions (25–40°C).

-

Oxygen (O₂) : Requires metal catalysts (e.g., Co or Mn salts).

Reaction :

Comparative Reactivity with Analogues

| Property | This compound | Triallyl Phosphate | Triphenyl Phosphite |

|---|---|---|---|

| Hydrolytic Stability | Low | Moderate | High |

| Oxidative Susceptibility | High | Low | Moderate |

| Polymerization Tendency | High | Low | None |

Applications De Recherche Scientifique

Electrolyte Additive in Lithium-Ion Batteries

Overview : Triallyl phosphite has shown significant potential as an electrolyte additive in lithium-ion batteries. Its incorporation can enhance battery performance, particularly at elevated temperatures.

Case Study : A study by Lin et al. investigated the use of TAPi in LiNi0.6Co0.2Mn0.2O2/graphite pouch cells. The results indicated that TAPi improved the thermal stability and cycling performance of the cells, demonstrating its effectiveness in prolonging battery life under challenging conditions .

| Parameter | Without TAPi | With TAPi |

|---|---|---|

| Capacity retention (%) | 80 | 95 |

| Cycle life (number of cycles) | 300 | 500 |

| Operating temperature (°C) | 25 | 60 |

Phosphorylation Reactions

Overview : TAPi serves as a reagent for phosphorylation processes, enabling the modification of various organic compounds.

Case Study : Research conducted by Zhang et al. presented a convenient method for the phosphorylation of alcohols, phenols, saccharides, and nucleosides using this compound. This method demonstrated high yields and selectivity, making it a valuable tool for organic synthesis .

| Compound Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Alcohols | 85 | Reflux in toluene |

| Phenols | 90 | Room temperature |

| Nucleosides | 80 | Anhydrous conditions |

Emulsion Polymerization

Overview : TAPi is also utilized in emulsion polymerization processes to create polymers with specific properties.

Case Study : A study highlighted the polymerization of triallyl phosphate with halomethanes to produce flame-retardant textiles. This application is particularly relevant for safety in commercial textiles, where enhanced fire resistance is critical .

| Polymer Characteristics | Without TAPi | With TAPi |

|---|---|---|

| Flame resistance rating | Low | High |

| Soluble fraction (%) | 30 | 70 |

| Insoluble fraction (%) | 70 | 30 |

Development of New Polymers

Overview : TAPi contributes to the development of new materials for specialized applications such as nuclear track detection.

Case Study : Research has shown that poly(triallyl phosphate) and its copolymers can be designed for solid-state nuclear track detection applications, providing innovative solutions in radiation monitoring .

Mécanisme D'action

The mechanism of action of triallyl phosphite involves its ability to form covalent bonds with polymer chains, thereby acting as a crosslinking agent. This crosslinking enhances the mechanical strength and stability of the resulting polymers. Additionally, as a flame retardant, this compound releases phosphorus-containing compounds that inhibit the combustion process by forming a protective barrier on the material’s surface .

Comparaison Avec Des Composés Similaires

Triallyl Isocyanurate: Used in similar applications as a crosslinking agent and flame retardant.

Triallyl Cyanurate: Known for its use in polymerization reactions and as a stabilizer.

Uniqueness of Triallyl Phosphite: this compound stands out due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a crosslinking agent and a flame retardant makes it highly versatile in various industrial applications .

By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics to advance various scientific and industrial fields.

Activité Biologique

Triallyl phosphite (TAPi) is a versatile organophosphorus compound with significant implications in various fields, including medicinal chemistry, materials science, and environmental science. This article provides a comprehensive overview of the biological activity of TAPi, focusing on its synthesis, applications, and effects on biological systems.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by three allyl groups attached to a phosphite moiety. Its structure allows for unique reactivity patterns, making it useful in various synthetic applications.

Synthesis of this compound

TAPi can be synthesized through several methods, including the phosphorylation of alcohols using phosphorus-containing reagents. A notable method involves the reaction of allyl alcohol with phosphorus trichloride followed by hydrolysis to yield TAPi . This compound serves as a precursor for synthesizing various biologically active phosphonates.

1. Endocrine Disruption

Recent studies have highlighted the endocrine-disrupting potential of TAPi. In a comprehensive evaluation of organophosphate esters (OPEs), TAPi was found to exhibit significant antagonistic effects on hormone receptors, particularly affecting steroidogenic pathways. The study indicated that TAPi downregulated genes involved in cortisol and estrogen synthesis in zebrafish models, demonstrating its potential impact on reproductive health .

2. Antimicrobial Activity

TAPi has also been investigated for its antimicrobial properties. Research indicates that phosphonates derived from TAPi display varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis .

3. Electrolyte Additive in Batteries

In materials science, TAPi has been studied as an electrolyte additive in lithium-ion batteries. Its introduction improves the thermal stability and electrochemical performance of high-voltage cathodes, indicating potential applications in energy storage technologies .

Case Study 1: Endocrine Disruption in Zebrafish

A study involving zebrafish embryos demonstrated that exposure to TAPi resulted in malformations and swimming abnormalities at concentrations as low as . The study employed a weighted scoring system to assess the endocrine-disrupting potency of various OPEs, with TAPi showing significant effects on the hypothalamic-pituitary-gonadal axis .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of this compound derivatives, it was found that compounds synthesized from TAPi exhibited bactericidal properties against resistant strains. The results indicated that modifications to the phosphonate structure could enhance activity against specific bacterial targets .

Table 1: Biological Activity of this compound Derivatives

Propriétés

IUPAC Name |

tris(prop-2-enyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHEZXBZQXVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059262 | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-84-1 | |

| Record name | Triallyl phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorous acid, tri-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid, tri-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triallyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ3PN55SHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does triallyl phosphite interact at a molecular level, and what are the downstream effects?

A: this compound readily reacts with radicals like t-butoxyl, ethoxyl, and methyl radicals. [] This interaction leads to the formation of phosphoranyl radicals. Depending on the structure of the reacting radical and the phosphite itself, these phosphoranyl radicals can undergo either β-scission to generate allylic radicals, or cyclize to form four-membered oxaphosphetanylmethyl radicals or five-membered oxaphospholanylmethyl radicals. []

Q2: What is known about the structure of this compound?

A: While specific spectroscopic data isn't provided in the provided research excerpts, this compound's molecular formula is C9H15O3P. This gives it a molecular weight of 202.18 g/mol. []

Q3: What applications have been explored for this compound in material science and beyond?

A: Research indicates that this compound shows promise as an electrolyte additive in lithium-ion batteries, particularly for enhancing performance at elevated temperatures. [] Additionally, it has been investigated for its potential to improve the high-voltage performance of LiNi0.5Co0.2Mn0.3O2 cathodes. [] this compound has also been studied in the context of polymerization reactions. []

Q4: Are there any insights into the structure-activity relationship of this compound and its derivatives?

A: Research on this compound derivatives highlights the impact of structural modifications on the cyclization reactions of their corresponding phosphoranyl radicals. For instance, while this compound and tris-1-methylallyl phosphite undergo cyclization to form four-membered rings, tris-2-methylallyl phosphite does not, likely due to steric hindrance. [] This suggests that the size and position of substituents can significantly influence the reactivity and reaction pathways of these compounds.

Q5: What methods are used to analyze and characterize this compound?

A: Electron spin resonance (ESR) spectroscopy has been employed to study the reactions of this compound with various radicals. [] This technique provides valuable insights into the formation and behavior of the transient radical species generated during these reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.